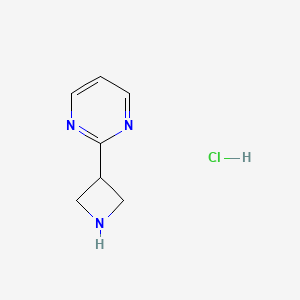

2-(Azetidin-3-yl)pyrimidine hydrochloride

Description

BenchChem offers high-quality 2-(Azetidin-3-yl)pyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)pyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(azetidin-3-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-2-9-7(10-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRKVXZNSXUWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Azetidin-3-yl)pyrimidine hydrochloride CAS number and molecular weight

Executive Summary

2-(Azetidin-3-yl)pyrimidine hydrochloride is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical scaffold for introducing the azetidine ring—a rigid, four-membered,

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound exists primarily as a hydrochloride salt (mono- or dihydrochloride) to ensure stability and water solubility. The azetidine nitrogen is basic (

Table 1: Core Chemical Data

| Property | Details |

| IUPAC Name | 2-(Azetidin-3-yl)pyrimidine dihydrochloride |

| Common Name | 2-(3-Azetidinyl)pyrimidine 2HCl |

| CAS Number (2HCl) | 2206823-94-9 (Primary Commercial Form) |

| CAS Number (HCl) | 1255306-29-6 |

| Molecular Formula | |

| Molecular Weight | 208.09 g/mol (Dihydrochloride); 135.17 g/mol (Free Base) |

| SMILES | C1CN(C1)C2=NC=CC=N2.Cl.Cl |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, and Methanol |

Synthetic Pathways and Manufacturing[6][7]

The synthesis of 2-(Azetidin-3-yl)pyrimidine poses a challenge due to the difficulty of forming

Route A: De Novo Pyrimidine Construction (The Amidine Route)

This method is preferred for large-scale manufacturing due to the low cost of reagents and avoidance of heavy metals. It builds the pyrimidine ring onto an existing azetidine scaffold.

Step-by-Step Protocol:

-

Nitrile Formation: Start with commercially available N-Boc-azetidine-3-carboxylic acid. Convert to the primary amide (using CDI/NH

OH) and dehydrate to the nitrile using Trifluoroacetic anhydride (TFAA). -

Amidine Synthesis: Treat N-Boc-3-cyanoazetidine with hydroxylamine or catalytic alkoxide/ammonium chloride to form the amidine intermediate.

-

Cyclization: Condense the amidine with 1,1,3,3-tetramethoxypropane (a malonaldehyde equivalent) in ethanol under reflux. This closes the ring to form the N-Boc-2-(azetidin-3-yl)pyrimidine.

-

Deprotection: Treat the intermediate with 4M HCl in dioxane to cleave the Boc group, precipitating the dihydrochloride salt.

Route B: Negishi Cross-Coupling

This route is more modular, allowing for the introduction of substituted pyrimidines, but requires strict anhydrous conditions.

-

Zinc Reagent Formation: N-Boc-3-iodoazetidine is treated with activated Zinc dust in DMA/THF to form the organozinc reagent.

-

Coupling: The organozinc species undergoes Pd-catalyzed cross-coupling (e.g., Pd(dppf)Cl

) with 2-chloropyrimidine. -

Deprotection: Acidic cleavage of the Boc group.[1]

Visualization: Synthetic Workflow

Figure 1: The "Amidine Route" for the scalable synthesis of the target compound.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

The azetidine ring is a critical bioisostere for pyrrolidine and piperidine.

-

Reduced Lipophilicity: The high

character and smaller ring size lower the -

Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism (P450) compared to flexible alkyl chains.

-

Vector Orientation: The exit vectors of the 3-substituted azetidine (approx. 180°) provide a rigid linear geometry distinct from the 1,4-piperidine or 1,3-pyrrolidine systems.

Application in Kinase Inhibitors

This motif is structurally related to the core of Baricitinib (a JAK inhibitor), which utilizes an azetidine linked to a pyrolo[2,3-d]pyrimidine. 2-(Azetidin-3-yl)pyrimidine acts as a simplified, fragment-based lead for designing Type I and Type II kinase inhibitors.

Visualization: Structural Logic in Drug Design

Figure 2: Physicochemical advantages driving the use of this scaffold in drug discovery.

Handling, Stability, and Safety

Storage and Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C.

-

Shelf Life: Stable for >2 years if protected from moisture.

-

Reconstitution: Dissolve in water or DMSO immediately before use. Avoid storing aqueous solutions for extended periods to prevent hydrolysis of the pyrimidine ring under extreme pH.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. 2-(Azetidin-3-yl)pyrimidine dihydrochloride (Compound Summary).[2] National Library of Medicine. [Link]

-

Lowe, M. et al. Synthesis of Azetidines and their Application in Medicinal Chemistry.[3] Journal of Medicinal Chemistry. (General reference for Azetidine utility).

Sources

An In-depth Technical Guide to 2-(Azetidin-3-yl)pyrimidine hydrochloride: A Privileged Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 2-(Azetidin-3-yl)pyrimidine hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications, grounded in the established pharmacological importance of its constituent azetidine and pyrimidine moieties.

Introduction: The Convergence of Two Pharmacologically Significant Scaffolds

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry. Its rigid, three-dimensional structure can impart improved metabolic stability, solubility, and target-binding affinity to drug candidates.[1] The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a wide array of approved drugs, exhibiting activities ranging from anticancer to antimicrobial.[2][3] The fusion of these two privileged scaffolds in 2-(Azetidin-3-yl)pyrimidine hydrochloride presents a unique molecular architecture with considerable potential for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its application in a research setting.

| Identifier | Value | Source |

| IUPAC Name | 2-(azetidin-3-yl)pyrimidine;hydrochloride | N/A |

| CAS Number | 1255531-13-5 | N/A |

| Canonical SMILES | C1(C2=NC=CC=N2)CNC1.Cl | N/A |

| InChIKey | KSRKVXZNSXUWFA-UHFFFAOYSA-N | N/A |

| Molecular Formula | C7H10ClN3 | N/A |

| Molecular Weight | 171.63 g/mol | N/A |

| Physical Form | Solid | [4] |

Synthesis Protocol: A Validated Pathway

The synthesis of 2-(Azetidin-3-yl)pyrimidine hydrochloride is typically achieved through a two-step process: the coupling of an N-protected azetidine precursor with a suitable pyrimidine derivative, followed by the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective strategy.

Step 1: Synthesis of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate

The initial step involves a nucleophilic aromatic substitution reaction. The nitrogen of N-Boc-3-aminoazetidine acts as a nucleophile, displacing a leaving group (such as a halogen) from the 2-position of the pyrimidine ring.

Experimental Protocol:

-

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Add 2-chloropyrimidine (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate.

Step 2: Deprotection to Yield 2-(Azetidin-3-yl)pyrimidine hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocol:

-

Dissolve the purified tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as dioxane, methanol, or dichloromethane.

-

Add a solution of hydrochloric acid (typically 4M in dioxane or an ethereal solution) in excess (3.0-5.0 eq).

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid is 2-(Azetidin-3-yl)pyrimidine hydrochloride. If necessary, the product can be further purified by trituration with a non-polar solvent like diethyl ether or by recrystallization.

Caption: Synthetic pathway for 2-(Azetidin-3-yl)pyrimidine hydrochloride.

Potential Applications in Drug Discovery

The structural combination of the azetidine and pyrimidine rings in 2-(Azetidin-3-yl)pyrimidine hydrochloride makes it a highly attractive scaffold for targeting a variety of biological entities, most notably protein kinases.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[3] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

The azetidine moiety, attached at the 2-position of the pyrimidine, projects into the solvent-exposed region of the ATP-binding pocket. This provides an excellent vector for chemical modification to enhance potency and selectivity. The rigid nature of the azetidine ring can also help to lock the molecule into a favorable binding conformation, reducing the entropic penalty of binding.

While specific inhibitory data for 2-(Azetidin-3-yl)pyrimidine hydrochloride against a panel of kinases is not widely published in the public domain, its structural similarity to known kinase inhibitor scaffolds strongly suggests its utility as a starting point for the design of novel inhibitors for a range of kinase targets.

Other Potential Therapeutic Areas

Beyond kinase inhibition, pyrimidine and azetidine derivatives have shown a broad spectrum of biological activities, including:

-

Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a core component of several antiviral and antibacterial drugs.[2]

-

Central Nervous System (CNS) Disorders: Azetidine-containing compounds have been explored for their potential in treating various CNS disorders.[1]

Safety and Handling

2-(Azetidin-3-yl)pyrimidine hydrochloride is classified as a hazardous substance. According to available safety data, it is acutely toxic if it comes into contact with skin and causes serious eye irritation.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only in a well-ventilated area.

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

2-(Azetidin-3-yl)pyrimidine hydrochloride is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through established chemical methodologies. The combination of the pharmacologically significant azetidine and pyrimidine scaffolds makes it a promising starting point for the design of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100–1129. [Link]

-

Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6681. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2022). ACS Chemical Neuroscience, 13(21), 3047–3063. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

Sources

- 1. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]

- 3. Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (2230803-22-0) for sale [vulcanchem.com]

- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Azetidine-Pyrimidine Scaffolds in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of azetidine-pyrimidine scaffolds.

A Technical Guide for Drug Discovery Professionals

Executive Summary

The integration of azetidine (a strained, four-membered nitrogen heterocycle) with pyrimidine (a privileged aromatic heterocycle) represents a paradigm shift in modern drug design. This scaffold combination addresses the "escape from flatland" challenge, increasing fraction sp3 (Fsp3) character to improve solubility and metabolic stability while maintaining the precise vector positioning required for high-affinity target binding. This guide analyzes the structural rationale, synthetic methodologies, and clinical validation of this scaffold, exemplified by the JAK1/2 inhibitor Baricitinib .[1]

Part 1: Structural Rationale & Pharmacophore Design[2]

Escaping "Flatland": The Fsp3 Advantage

Traditional kinase inhibitors often rely on planar aromatic systems (e.g., bis-aryl) which suffer from poor aqueous solubility and rapid metabolic clearance. The azetidine ring introduces a rigid, non-planar constraint.

| Parameter | Phenyl Ring (Flat) | Azetidine Ring (3D) | Impact on Drugability |

| Geometry | Planar (0°) | Puckered (~30° fold) | Accesses novel IP space; reduces crystal lattice energy (solubility). |

| Vectors | 180° (Para) / 120° (Meta) | ~109° (Tetrahedral) | Unique exit vectors for substituents to reach solvent-exposed pockets. |

| Metabolism | Prone to CYP450 oxidation | Metabolically robust | Reduced clearance; lower dose requirements. |

| Basicity (pKa) | N/A | ~10-11 (Secondary amine) | Tunable pKa when coupled to electron-deficient pyrimidines. |

The "Goldilocks" Ring Size

Azetidine sits in a "sweet spot" between the highly reactive aziridine and the more flexible pyrrolidine.

-

Aziridine (3-membered): Too reactive (alkylating agent risk).

-

Pyrrolidine (5-membered): Flexible envelope conformation; higher entropic penalty upon binding.

-

Azetidine (4-membered): High ring strain (~26 kcal/mol) locks substituents into defined vectors, minimizing entropy loss during ligand-protein binding.

Part 2: Synthetic Architectures & Methodologies[2][3][4]

Strategy A: The Modular SNAr Approach (Direct Coupling)

The most direct method to fuse these pharmacophores is the Nucleophilic Aromatic Substitution (SNAr) of chloropyrimidines with azetidine amines.

Mechanism: The electron-deficient nature of the pyrimidine ring (especially with electron-withdrawing groups at C5) facilitates the addition-elimination mechanism.

Protocol 1: Green Synthesis of Azetidinyl-Pyrimidines Target: General synthesis of 4-(azetidin-1-yl)pyrimidines. Source Validation: Adapted from Molbank 2022 (M1426) and J. Org. Chem. 2020.

-

Reagents: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq), Azetidine derivative (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Ethanol/Water (1:1 v/v). Note: Water accelerates the reaction via hydrogen bond activation of the leaving group.

-

Conditions: Reflux at 80°C for 3 hours.

-

Workup: Cool to RT. The product typically precipitates.[2] Filter and wash with cold EtOH.

-

Yield: 85-95%.

-

Checkpoint: Monitor disappearance of the pyrimidine C4-Cl stretch in IR or shift in HPLC retention time.

Strategy B: The "Linker" Approach (Baricitinib Route)

For advanced inhibitors like Baricitinib, the azetidine acts as a central hub linking a polar tail (ethylsulfonyl) to the hinge-binding motif (pyrrolopyrimidine).

Protocol 2: Convergent Synthesis of Baricitinib Key Transformation: Suzuki-Miyaura Coupling of a boronate-functionalized azetidine.

-

Azetidine Functionalization:

-

Start with tert-butyl 3-oxoazetidine-1-carboxylate.[3]

-

Horner-Wadsworth-Emmons: React with diethyl (cyanomethyl)phosphonate to form the exocyclic alkene.

-

Deprotection/Sulfonylation: Remove Boc (TFA), then cap with ethanesulfonyl chloride.

-

-

Michael Addition:

-

React the azetidine-ylidene intermediate with pyrazole boronic ester in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Why DBU? It acts as a non-nucleophilic base to deprotonate the pyrazole without attacking the electrophilic alkene.

-

-

Final Coupling:

-

React the Azetidine-Pyrazole-Boronate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Suzuki conditions: Pd(PPh3)4, K2CO3, Dioxane/H2O).

-

Part 3: Visualization of Workflows

Synthetic Pathway: Baricitinib Construction

This diagram illustrates the convergent synthesis described in Protocol 2.

Caption: Convergent synthetic route for Baricitinib, highlighting the construction of the azetidine core followed by sequential coupling of the pyrazole and pyrimidine motifs.

Mechanism of Action: JAK-STAT Signaling

Understanding where the scaffold intervenes in the inflammatory cascade.

Caption: The JAK-STAT signaling pathway.[4] Baricitinib inhibits JAK1/2 phosphorylation of STAT proteins, preventing nuclear translocation and subsequent inflammatory gene expression.

Part 4: Therapeutic Case Studies

Immunology: Baricitinib (Olumiant)

-

Target: JAK1 (IC50 = 5.9 nM) and JAK2 (IC50 = 5.7 nM).

-

Indication: Rheumatoid Arthritis, Alopecia Areata, COVID-19.[5][6]

-

Scaffold Function:

-

The pyrrolo[2,3-d]pyrimidine mimics the adenine ring of ATP, binding to the kinase hinge region.

-

The azetidine ring is critical for selectivity.[2] It projects the ethylsulfonyl group into a specific hydrophobic pocket near the active site, a geometry that a flexible chain or a flat phenyl ring could not achieve efficiently.

-

SAR Insight: Replacement of the azetidine with a piperidine or pyrrolidine resulted in either loss of potency (due to steric clash) or loss of metabolic stability.

-

Infectious Disease: BRD9185 (Antimalarial)[9][10]

-

Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH).[7][8]

-

Mechanism: DHODH is essential for de novo pyrimidine biosynthesis in malaria parasites.[8]

-

Scaffold Function: The azetidine-2-carbonitrile core, specifically the (2S,3S,4S) stereoisomer, binds to the ubiquinone channel of the enzyme. The rigidity of the azetidine ensures the substituents are locked in a bioactive conformation that discriminates between the parasite and human enzyme orthologs.

Part 5: Future Outlook

The azetidine-pyrimidine scaffold is evolving beyond simple inhibition:

-

Covalent Inhibitors: Attaching acrylamides to the azetidine nitrogen allows for covalent targeting of non-catalytic cysteines (e.g., in KRAS G12C or BTK).

-

PROTAC Linkers: The rigid azetidine body is being explored as a "stiff" linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to traditional PEG chains.

References

-

Baricitinib (Olumiant) - PubChem Compound Summary . National Center for Biotechnology Information.[2] [Link][5]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase . ACS Medicinal Chemistry Letters. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . Molbank (MDPI). [Link][10][11]

-

An Efficient Synthesis of Baricitinib . Journal of Chemical Research. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT study on the structural and chemical properties of Janus kinase inhibitor drug Baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile & Handling of 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Topic: 2-(Azetidin-3-yl)pyrimidine hydrochloride solubility in water and organic solvents Content Type: In-depth technical guide

Executive Summary

2-(Azetidin-3-yl)pyrimidine hydrochloride (CAS: 2206823-94-9 for dihydrochloride; related free base/salt variants exist) is a high-polarity heterocyclic building block commonly used in the synthesis of kinase inhibitors and CNS-active agents.

Its solubility behavior is governed by the high basicity of the azetidine ring (pKa ~11.3) and the ionic nature of the hydrochloride salt . It exhibits high aqueous solubility, moderate solubility in lower alcohols, and near-total insolubility in non-polar organic solvents.

At-a-Glance Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Primary Application |

| Aqueous | Water, PBS (pH 7.4) | High (>50 mg/mL) | Stock solutions, biological assays |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Reaction medium, chemical library storage |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Recrystallization, transfer solvent |

| Chlorinated | Dichloromethane (DCM) | Low (<1 mg/mL)* | Washing (removes non-polar impurities) |

| Hydrocarbon | Hexane, Toluene | Insoluble | Anti-solvent precipitation |

*Note: Solubility in DCM increases significantly if the compound is converted to its free base using a tertiary amine (e.g., TEA).

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

Understanding the solubility requires analyzing the structural forces at play.

-

Compound Name: 2-(Azetidin-3-yl)pyrimidine hydrochloride[1]

-

Structure: A four-membered azetidine ring attached at the C3 position to the C2 position of a pyrimidine ring.

-

Molecular Weight: ~171.63 g/mol (Mono-HCl) / ~208.09 g/mol (Dihydrochloride).

-

pKa Analysis:

-

Azetidine Nitrogen (

): Highly basic (pKa -

Pyrimidine Nitrogens (

): Weakly basic (pKa

-

Solubility Mechanism

The high lattice energy of the salt is overcome by ion-dipole interactions in water and DMSO. In non-polar solvents (hexane), the lack of solvation energy to break the ionic lattice results in insolubility. This property is exploited during purification: non-polar impurities can be washed away with ether/hexane while the product remains solid.

Detailed Solubility Profile

Aqueous Solubility & pH Dependence

The compound is highly soluble in water due to the charged azetidinium core. However, solubility is pH-dependent.

-

pH < 10 (Acidic/Neutral): The molecule exists as a cation. Solubility is maximal.

-

pH > 11 (Basic): The azetidine deprotonates to the free base. The free base is an oil or low-melting solid with reduced water solubility, though it remains somewhat polar due to the pyrimidine ring.

-

Buffer Compatibility: Compatible with PBS, TBS, and HEPES. Avoid high concentrations of phosphate buffers if working near the freezing point to prevent phosphate salt precipitation (though rare with this compound).

Organic Solvent Solubility

-

DMSO & DMF: Excellent solubility. These are the preferred solvents for

reactions or coupling chemistries involving this building block. -

Methanol/Ethanol: The salt shows good solubility in hot methanol, making it a viable solvent for recrystallization. Solubility decreases significantly in cold ethanol (

C), allowing for high-yield recovery. -

DCM/Chloroform: The HCl salt is effectively insoluble.

-

Process Tip: To perform reactions in DCM, neutralize the salt in situ with 2-3 equivalents of Diisopropylethylamine (DIPEA) to generate the soluble free base.

-

Diagram: Solubility-Driven Workflow

The following decision tree illustrates how to leverage solubility data for purification and reaction planning.

Caption: Solubility-based decision tree for solvent selection in synthesis and analysis.

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (crystal size, polymorphs) can affect saturation rates, use these protocols to validate specific lots.

Protocol A: Visual Equilibrium Method (Rapid Estimation)

Best for: Quick solvent selection for reactions.

-

Preparation: Weigh 10 mg of the HCl salt into a clear 4 mL glass vial.

-

Addition: Add the solvent in 50

L aliquots at room temperature ( -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

If clear solution forms after 100

L: Solubility > 100 mg/mL. -

If particles remain after 1 mL: Solubility < 10 mg/mL.

-

-

Heat Challenge: If insoluble at RT, heat to

C (for reaction solvents) or reflux (for recrystallization) to check temperature dependence.

Protocol B: HPLC Saturation Method (Quantitative)

Best for: Precise formulation or biological stock preparation.

-

Saturation: Add excess compound (~50 mg) to 1 mL of the target solvent (Water/PBS/DMSO).

-

Equilibration: Shake at 300 rpm for 24 hours at

C. -

Filtration: Filter the suspension through a 0.22

m PVDF syringe filter (ensure filter compatibility with solvent). -

Quantification: Dilute the filtrate 100x with Mobile Phase A and inject onto HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Pyrimidine absorption).

-

Calculation: Compare peak area against a standard curve of known concentration (0.1 – 1.0 mg/mL).

-

Handling, Stability & Storage

Hygroscopicity Warning

Azetidine salts are notoriously hygroscopic . Exposure to ambient moisture will cause the solid to clump, become sticky, and eventually deliquesce (turn into a liquid).

-

Impact: Absorbed water alters the molecular weight calculation, leading to stoichiometry errors in synthesis.

-

Mitigation:

-

Store under inert atmosphere (Argon/Nitrogen) if possible.

-

Keep tightly sealed in a desiccator with active desiccant (

or Silica Gel). -

Allow the vial to reach room temperature before opening to prevent condensation.

-

Stability in Solution

-

Water/DMSO: Stable for >2 weeks at

C. -

Basic Solutions: Avoid prolonged storage in basic media (pH > 12) or nucleophilic solvents (e.g., Methanol with strong base), as the strained azetidine ring is susceptible to ring-opening polymerization or nucleophilic attack over time.

References

-

PubChem. (2025).[2] 2-(Azetidin-3-yl)pyrimidine dihydrochloride | C7H11Cl2N3. National Library of Medicine. [Link]

-

Organic Syntheses. (2021). Synthesis of Azetidine Derivatives. Org. Synth. 2021, 98, 446-461. [Link]

Sources

Literature review of 2-(Azetidin-3-yl)pyrimidine as a pharmacophore

The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of the 2-(Azetidin-3-yl)pyrimidine pharmacophore.

Status: Emerging High-Value Scaffold | Class: sp³-Rich Heteroaromatic Hybrid

Executive Summary

The 2-(Azetidin-3-yl)pyrimidine motif represents a strategic "scaffold hop" from traditional saturated heterocycles like piperidine, pyrrolidine, and piperazine. By linking the electron-deficient pyrimidine ring directly to the C3-position of the strained azetidine ring, medicinal chemists achieve a unique "stretched" vector that alters the spatial orientation of substituents without significantly increasing molecular weight.

This guide analyzes the pharmacophore’s utility in modulating basicity, improving metabolic stability via ring strain, and accessing novel IP space. It provides validated protocols for the challenging C(sp³)–C(sp²) bond formation required to synthesize this core.

Structural & Physicochemical Rationale[1][2][3]

The "Stretched" Piperidine Concept

Unlike piperidine (6-membered) or pyrrolidine (5-membered), the azetidine (4-membered) ring introduces significant geometric constraints. When a pyrimidine is attached at the azetidine C3 position, the resulting vector is linear but shorter than a 1,4-disubstituted piperidine, yet longer than a 1,3-disubstituted pyrrolidine.

| Property | Azetidine-3-yl | Pyrrolidine-3-yl | Piperidine-4-yl |

| Ring Size | 4-membered | 5-membered | 6-membered |

| Puckering Angle | ~30° (Dynamic) | ~40° (Envelope) | ~55° (Chair) |

| Vector Geometry | Linear/Planar avg. | Kinked | Linear |

| Fsp³ Character | High | High | High |

| Basicity (pKa) | ~11.0 (Parent) | ~11.3 | ~11.1 |

Key Advantage: The azetidine ring exists in a dynamic equilibrium between two puckered conformations.[1] This allows the 2-(azetidin-3-yl)pyrimidine motif to sample binding pockets that are sterically inaccessible to the bulkier piperidine chair conformation.

Electronic Modulation

The pyrimidine ring is electron-deficient. Attaching it to the C3 of azetidine (an inductive withdrawal point) lowers the pKa of the azetidine nitrogen less drastically than direct N-arylation.

-

N-Aryl Azetidine: Lone pair resonance into aromatic ring

Non-basic (pKa < 5). -

C-Aryl Azetidine (This Pharmacophore): Lone pair remains localized

Basic (pKa ~9–10), allowing for salt formation and solubility improvements.

Synthetic Methodologies

Constructing the C(sp³)–C(sp²) bond between the strained azetidine and the electron-poor pyrimidine is the primary synthetic challenge.

Method A: Nickel-Catalyzed Reductive Cross-Coupling (Preferred)

This modern approach avoids the instability of azetidinyl-zinc or magnesium reagents. It couples an alkyl halide (azetidine) with an aryl halide (pyrimidine) using a Nickel catalyst and a reductant (Mn or Zn).

-

Mechanism: Radical chain pathway involving Ni(I)/Ni(III) or Ni(0)/Ni(II) cycles.

-

Advantages: High functional group tolerance (esters, nitriles compatible).

Method B: Horner-Wadsworth-Emmons (HWE) & Reduction (Classical)

A scalable route for early-phase scale-up where raw materials (N-Boc-azetidin-3-one) are abundant.

-

HWE: N-Boc-azetidin-3-one + Pyrimidin-2-ylmethyl phosphonate

Vinyl intermediate. -

Reduction: Hydrogenation (Pd/C) yields the saturated C-C bond.

Method C: Minisci-Type Radical Decarboxylation

Utilizes N-Boc-azetidine-3-carboxylic acid as a radical precursor (via redox-active esters or photocatalysis) to attack the protonated pyrimidine.

-

Limitation: Regioselectivity on the pyrimidine ring can be poor without blocking groups.

Visualization: Synthesis & Logic

Diagram 1: Synthetic Pathways to the Pharmacophore

Caption: Comparative synthetic routes. Method A (Red path) is currently preferred for library synthesis due to modularity.

Experimental Protocols

Protocol A: Ni-Catalyzed Reductive Coupling (Small Scale)

Objective: Synthesis of tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate.

Reagents:

-

N-Boc-3-iodoazetidine (1.0 equiv)

-

2-Chloropyrimidine (1.5 equiv)

-

NiCl₂·glyme (10 mol%)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)

-

Manganese powder (Mn) (3.0 equiv)

-

Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox or under Ar, mix NiCl₂·glyme and dtbbpy in DMA. Stir until the solution turns green/blue (approx. 20 min).

-

Activation: Add Mn powder to the catalyst solution.

-

Substrate Addition: Add 2-chloropyrimidine followed by N-Boc-3-iodoazetidine.

-

Reaction: Seal the vial and stir vigorously at 60°C for 12–16 hours. The Mn acts as the terminal reductant to turnover the Ni cycle.

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Mn salts. Wash with brine/water.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product typically elutes around 40-60% EtOAc due to the polarity of the pyrimidine.

Self-Validation Check:

-

Color Change: Reaction mixture should remain dark (black/brown suspension of Mn) but the supernatant often turns deep red/brown indicating active Ni species.

-

TLC: Pyrimidine starting material is usually less polar than the product (depending on N-Boc). Use UV (254 nm) and Ninhydrin (for Boc) to visualize.

Protocol B: Deprotection (TFA Salt Formation)

Objective: Isolating the free amine or salt for further coupling.

-

Dissolve the N-Boc intermediate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10–20 equiv).

-

Stir at RT for 2 hours.

-

Concentrate in vacuo. Critical: Azetidines are volatile and hydrophilic. Do not over-dry or heat excessively.

-

Free Basing: If the free base is needed, use basic resin (e.g., PL-HCO3 MP) rather than aqueous extraction to avoid water solubility losses.

Applications in Drug Discovery[1][5][6][7]

Scaffold Hopping Case Study: JAK Inhibitors

While Baricitinib utilizes a pyrazole linker, the 2-(azetidin-3-yl)pyrimidine core is investigated as a bioisostere to improve selectivity against JAK2 vs JAK1.

-

Hypothesis: The rigid azetidine holds the pyrimidine hinge-binder in a specific orientation that clashes with the methionine gatekeeper in off-target kinases, while fitting the smaller gatekeeper of the target.

CD73 Inhibitors

Recent literature (e.g., J. Med. Chem. 2024) highlights (pyridazin-3-yl)pyrimidine derivatives.[2] The azetidine analog serves to solubilize these typically flat, aromatic stacks, improving oral bioavailability (F%) by increasing the fraction of sp³ carbons (Fsp³).

Physicochemical Optimization Data

| Parameter | Piperidine Analog | Azetidine Analog | Impact |

| LogP | 2.4 | 1.8 | Improved Solubility |

| LE (Ligand Efficiency) | 0.35 | 0.42 | Higher potency per heavy atom |

| Metabolic Clearance | High (N-dealkylation) | Low | Ring strain discourages |

References

-

Structure & Properties: Wuitschik, G., et al. "Oxetanes and Azetidines: A Guide to the Synthesis and Properties of Stretched Heterocycles." Journal of Medicinal Chemistry, 2010.

-

Synthesis (Ni-Coupling): Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015.

-

Synthesis (Photoredox): Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011.

-

Conformational Analysis: Feskov, I. O., et al. "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine...: Advanced Building Blocks for Drug Discovery."[3] Journal of Organic Chemistry, 2019.[3] [3]

-

CD73 Application: Wang, Y., et al. "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent...[2] Inhibitors Targeting Ecto-5'-nucleotidase."[2] Journal of Medicinal Chemistry, 2024.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(Azetidin-3-yl)pyrimidine Hydrochloride in Organic Synthesis

Introduction: The Strategic Value of the 2-(Azetidin-3-yl)pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The 2-(azetidin-3-yl)pyrimidine scaffold has emerged as a privileged motif, ingeniously combining the desirable attributes of two key heterocyclic systems. The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases, and is recognized for its ability to participate in hydrogen bonding and other key intermolecular interactions within biological targets.[1] The azetidine moiety, a strained four-membered nitrogen-containing heterocycle, offers a unique three-dimensional exit vector from the pyrimidine core. This feature allows for precise spatial orientation of substituents, enabling fine-tuning of potency and selectivity, while often improving physicochemical properties such as solubility and metabolic stability.

This guide provides a comprehensive overview of the synthetic utility of 2-(azetidin-3-yl)pyrimidine hydrochloride as a versatile building block. We will delve into detailed protocols for its functionalization via N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, offering insights into the underlying principles and practical considerations for each transformation.

Core Synthetic Transformations and Mechanistic Considerations

The secondary amine of the azetidine ring in 2-(azetidin-3-yl)pyrimidine hydrochloride is the primary site for derivatization. Its nucleophilicity can be readily exploited in a variety of synthetic transformations. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction.

I. N-Acylation: Crafting Amide Linkages

The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis, allowing for the introduction of a wide array of functional groups. This is a robust method to explore structure-activity relationships (SAR) by varying the acyl substituent.

Expert Insights & Causality:

The choice of coupling agent and reaction conditions is critical for achieving high yields and purity. Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to the in situ formation of a highly activated ester of the carboxylic acid, which is then readily attacked by the azetidine nitrogen. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction without competing with the primary nucleophile.

Workflow for N-Acylation

Sources

Application Note: Preparation of Stock Solutions for 2-(Azetidin-3-yl)pyrimidine hydrochloride in DMSO

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 2-(Azetidin-3-yl)pyrimidine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document emphasizes methodological precision and scientific rationale to ensure the integrity, reproducibility, and long-term stability of the prepared solutions. By explaining the causality behind experimental choices, this note serves as a self-validating system for generating reliable stock solutions critical for downstream applications, from high-throughput screening to cell-based assays.

Introduction: The Critical Role of Stock Solution Integrity

2-(Azetidin-3-yl)pyrimidine and its salt forms are heterocyclic small molecules of significant interest in medicinal chemistry and drug discovery. The reliability and reproducibility of any subsequent experimental data are fundamentally dependent on the quality of the initial compound stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for most organic small molecules due to its broad solubilizing power.[1] However, its hygroscopic nature and potential for compound degradation necessitate a meticulous and standardized preparation protocol.[2] This application note provides an expert-level, step-by-step methodology to mitigate common pitfalls such as incomplete solubilization, moisture-induced degradation, and inaccurate concentration assessment.

Compound Properties and Material Specifications

Accurate calculations and procedural success begin with a clear understanding of the compound's physical and chemical properties. While specific data for 2-(Azetidin-3-yl)pyrimidine hydrochloride is limited in public literature, properties for the related dihydrochloride and monochloride forms provide a solid foundation.

Table 1: Physicochemical Properties of 2-(Azetidin-3-yl)pyrimidine Salt Forms

| Property | Value (Dihydrochloride) | Value (Monochloride) | Source |

| Molecular Formula | C₇H₁₁Cl₂N₃ | C₇H₁₀ClN₃ | [3] |

| Molecular Weight | 208.09 g/mol | 171.63 g/mol (Calculated) | [3] |

| Appearance | Solid (Assumed) | Solid | |

| CAS Number | 2206823-94-9 | Not explicitly listed, related compounds exist | [3] |

Note: Researchers must confirm the exact salt form and molecular weight from the supplier's Certificate of Analysis (CoA) before proceeding.

Required Materials & Equipment

-

Reagents:

-

2-(Azetidin-3-yl)pyrimidine hydrochloride (Solid form, purity >95%)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity[1]

-

-

Equipment & Consumables:

-

Analytical Balance (readability to 0.01 mg)

-

Calibrated micropipettes (P1000, P200, P20)

-

Vortex mixer

-

Water bath sonicator (optional, for aiding dissolution)

-

Sterile, low-retention microcentrifuge tubes or amber glass vials

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

-

Safety Precautions and Hazard Management

Handling any chemical substance requires adherence to strict safety protocols. The hydrochloride salt of an azetidine-containing compound necessitates careful handling.

-

Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related structures like Azetidine hydrochloride are classified as skin and serious eye irritants.[4][5] Assume the compound is hazardous upon contact, inhalation, and ingestion.

-

Handling: Always handle the solid compound and concentrated DMSO solutions within a chemical fume hood or a ventilated enclosure. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

-

Disposal: Dispose of all waste materials, including contaminated tips and tubes, in accordance with institutional and local regulations for chemical waste.

Experimental Protocol: High-Concentration Stock Preparation

This protocol details the steps to prepare a 10 mM stock solution. The principles can be adapted for other concentrations. The key to success is minimizing the compound's and solvent's exposure to atmospheric moisture.

Workflow Overview

Caption: Workflow for preparing DMSO stock solutions.

Step 1: Pre-Protocol Calculations

The foundation of an accurate stock solution is a precise calculation. Always use the molecular weight (MW) provided on the product's Certificate of Analysis.

-

Objective: Prepare a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

-

Example Calculation (Using MW of 171.63 g/mol for 1 mL stock):

-

Mass (mg) = 0.010 mol/L * 0.001 L * 171.63 g/mol * 1000 mg/g = 1.7163 mg

-

Step 2: Reagent Equilibration and Weighing

-

Allow the sealed container of 2-(Azetidin-3-yl)pyrimidine hydrochloride and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder or into the solvent.

-

In a chemical fume hood, carefully weigh the calculated mass of the compound (e.g., 1.72 mg) into a sterile microcentrifuge tube or amber vial. Use an analytical balance and ensure the reading is stable.

Step 3: Solubilization

-

Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for a 1.72 mg mass to make a 10 mM solution) directly to the vial containing the compound.

-

Immediately cap the vial tightly.

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

-

Causality: Sonication uses ultrasonic waves to create micro-cavitations, which provides the energy needed to break up solute aggregates and accelerate dissolution without significant heat, preserving compound integrity.

-

-

Repeat vortexing and inspection until the solution is completely clear, indicating full dissolution.

Quality Control, Storage, and Stability

A prepared stock is only useful if it is stable and its concentration is reliable.

Quality Control

-

Visual Check: A primary QC step is a visual inspection for any particulates or precipitation.

-

Freeze-Thaw Test: For critical applications, perform a freeze-thaw test on a single aliquot. Freeze it at the intended storage temperature, thaw it completely at room temperature, and check for any signs of precipitation. Studies have shown that many compounds in DMSO are stable through multiple freeze-thaw cycles, but this should be verified.[2][7][8]

Storage and Handling

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles and moisture introduction, aliquot the stock solution into single-use volumes in sterile, low-retention tubes.[9]

-

Long-Term Storage: Store the aliquots at -20°C or -80°C.[9] For most compounds in high-quality anhydrous DMSO, storage at -80°C can ensure stability for months to years.[9]

-

Stability Considerations: The presence of water is a primary cause of compound degradation in DMSO stocks.[2] While some studies show stability in DMSO/water mixtures, starting with anhydrous DMSO provides the best-practice foundation for maximizing long-term stability.[10]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Compound fails to dissolve completely | Insufficient solvent volume; low compound solubility at desired concentration. | Double-check calculations. If correct, prepare a more dilute stock solution. Gentle warming (<37°C) can be attempted but may risk degradation. |

| Precipitation upon storage or thawing | Solution was supersaturated; compound has poor stability in DMSO; moisture contamination. | Centrifuge the tube to pellet the precipitate and use the supernatant, noting the concentration is now unknown. Prepare a fresh, more dilute stock. Ensure anhydrous DMSO and proper sealing. |

| Inconsistent results in downstream assays | Inaccurate initial weighing; compound degradation; improper dilution. | Prepare a fresh stock solution, paying close attention to each step. When diluting into aqueous buffers, make intermediate dilutions in DMSO first to prevent precipitation. |

References

-

Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. C., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Retrieved from [Link]

-

Engeloch, C., Schopfer, U., Schuffenhauer, A., Müller, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(9), 909–915. Retrieved from [Link]

-

Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & O'Doherty, G. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Azetidin-3-yl)pyrimidine dihydrochloride. Retrieved from [Link]

-

Raub, S., & Gising, J. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Azetidin-3-yl)pyrimidine dihydrochloride | C7H11Cl2N3 | CID 146675426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of the Azetidine Ring in 2-(Azetidin-3-yl)pyrimidine Hydrochloride

Introduction: The Strategic Value of the 2-(Azetidin-3-yl)pyrimidine Scaffold

The confluence of the pyrimidine and azetidine rings in a single molecular entity presents a scaffold of significant interest in modern medicinal chemistry. The pyrimidine core is a cornerstone of numerous biologically active molecules, including approved therapeutics, owing to its versatile hydrogen bonding capabilities and metabolic stability. The azetidine ring, a four-membered saturated heterocycle, serves as a "phenyl isostere" or a rigidifying element that can enhance metabolic stability, improve aqueous solubility, and provide a unique three-dimensional exit vector for further molecular exploration.[1][2] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than its aziridine counterpart, yet reactive enough for controlled functionalization.[1]

This document provides a detailed guide for the strategic functionalization of 2-(Azetidin-3-yl)pyrimidine hydrochloride. As the starting material is a hydrochloride salt, the azetidinyl nitrogen is protonated, rendering it non-nucleophilic. Therefore, the initial step in most N-functionalization protocols involves a crucial in-situ deprotonation. We will explore two primary, high-utility functionalization pathways: N-arylation via Buchwald-Hartwig amination and N-alkylation through reductive amination. The causality behind reagent selection, reaction conditions, and mechanistic pathways will be thoroughly explained to empower researchers to adapt and troubleshoot these protocols effectively.

Core Functionalization Strategies: An Overview

The functionalization of 2-(Azetidin-3-yl)pyrimidine can be broadly categorized into two main approaches targeting the azetidine moiety.

-

N-Functionalization: This is the most direct and widely employed strategy. The secondary amine of the azetidine ring serves as a versatile nucleophilic handle for introducing a wide array of substituents. This guide will focus on robust methods for creating C(sp²)-N and C(sp³)-N bonds.

-

C-Functionalization: Modification of the azetidine ring's carbon backbone is a more complex endeavor, often requiring specialized directing groups or starting from precursors like azetidinones. While beyond the scope of this primary guide, it represents an emerging area of interest.[1][3][4]

The following diagram illustrates the primary functionalization pathways discussed herein.

Figure 1: High-level workflow for the functionalization of 2-(Azetidin-3-yl)pyrimidine hydrochloride.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen bonds.[5][6] This reaction is exceptionally well-suited for coupling the azetidine nitrogen with a diverse range of aryl and heteroaryl halides, providing a direct route to compounds with significant therapeutic potential.

Mechanistic Rationale and Key Parameters

The catalytic cycle, shown in Figure 2, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5][6]

Causality of Component Selection:

-

Palladium Precatalyst & Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step, prevent β-hydride elimination, and stabilize the active catalytic species.[5] Using a pre-formed catalyst complex (e.g., G3-Xantphos) can improve reproducibility.

-

Base: A moderately strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are ideal. Their roles are twofold: 1) to neutralize the hydrochloride salt of the starting material, freeing the amine for reaction, and 2) to facilitate the deprotonation of the amine-coordinated palladium intermediate, which is necessary prior to reductive elimination.

-

Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are used to ensure the stability of the organometallic intermediates and prevent catalyst deactivation.

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: N-Arylation of 2-(Azetidin-3-yl)pyrimidine

This protocol describes a general procedure for the coupling of 2-(Azetidin-3-yl)pyrimidine hydrochloride with an aryl bromide.

Materials and Reagents

| Reagent | Supplier | Grade |

|---|---|---|

| 2-(Azetidin-3-yl)pyrimidine hydrochloride | Commercial | >95% |

| Aryl Bromide (Ar-Br) | Commercial | Reagent Grade |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commercial | Catalyst Grade |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Commercial | Ligand Grade |

| Cesium Carbonate (Cs₂CO₃) | Commercial | Anhydrous, >99% |

| 1,4-Dioxane | Commercial | Anhydrous, <50 ppm H₂O |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-(Azetidin-3-yl)pyrimidine hydrochloride (1.0 eq), the aryl bromide (1.1 eq), and cesium carbonate (2.5 eq).

-

Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in a small amount of anhydrous dioxane. Add this catalyst/ligand slurry to the Schlenk tube.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube to achieve a final concentration of ~0.1 M with respect to the starting amine.

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Place the sealed tube in a pre-heated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Representative Data

| Entry | Aryl Bromide | Yield (%) | Notes |

| 1 | 4-Bromoanisole | 88 | Electron-rich aryl halides react well. |

| 2 | 4-Bromobenzonitrile | 82 | Tolerates electron-withdrawing groups. |

| 3 | 2-Bromopyridine | 75 | Heteroaryl halides are viable substrates. |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 79 | Robust for various functional groups. |

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C(sp³)-N bonds.[7] It proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride source. This one-pot procedure is highly efficient and avoids the common issue of over-alkylation seen in direct alkylations with alkyl halides.[8]

Mechanistic Rationale and Key Parameters

The reaction begins with the nucleophilic attack of the free azetidine nitrogen on the carbonyl carbon to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent then reduces this iminium ion to the final N-alkylated product.

Causality of Component Selection:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[7] Its mildness and steric bulk allow it to selectively reduce the electrophilic iminium ion in the presence of the less reactive starting aldehyde/ketone. Unlike sodium cyanoborohydride (NaBH₃CN), it is not highly toxic and can be used without the need for strict pH control.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. They are effective at solubilizing the reactants and do not interfere with the reaction.

-

Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially when using less reactive ketones.

Figure 3: Simplified mechanism of reductive amination.

Protocol: N-Alkylation of 2-(Azetidin-3-yl)pyrimidine

This protocol provides a general method for the N-alkylation using an aldehyde or ketone.

Materials and Reagents

| Reagent | Supplier | Grade |

|---|---|---|

| 2-(Azetidin-3-yl)pyrimidine hydrochloride | Commercial | >95% |

| Aldehyde or Ketone | Commercial | Reagent Grade |

| Triethylamine (Et₃N) | Commercial | >99% |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Commercial | Reagent Grade |

| Dichloromethane (DCM) | Commercial | Anhydrous |

| Acetic Acid (optional) | Commercial | Glacial |

Step-by-Step Procedure

-

Amine Preparation: Dissolve/suspend 2-(Azetidin-3-yl)pyrimidine hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) to neutralize the salt and stir for 15 minutes at room temperature to generate the free base in situ.

-

Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq) to the mixture. If the carbonyl is a ketone, add a catalytic amount of glacial acetic acid (~0.1 eq).

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or preparative HPLC to yield the final product.

Representative Data

| Entry | Carbonyl Compound | Yield (%) | Notes |

| 1 | Cyclohexanone | 91 | Ketones provide good yields. |

| 2 | Isobutyraldehyde | 85 | Aldehydes react readily. |

| 3 | Acetone | 89 | Simple alkyl groups are well-tolerated. |

| 4 | 4-Fluorobenzaldehyde | 83 | Aromatic aldehydes are also suitable. |

Conclusion

The 2-(Azetidin-3-yl)pyrimidine scaffold offers a rich platform for synthetic diversification. The protocols detailed in this guide for N-arylation via Buchwald-Hartwig amination and N-alkylation via reductive amination represent robust, reliable, and highly versatile methods for elaborating this core structure. By understanding the mechanistic principles and the rationale behind the selection of reagents and conditions, researchers are well-equipped to synthesize diverse libraries of novel compounds for applications in drug discovery and chemical biology. The strategic functionalization of this privileged scaffold holds considerable promise for the development of next-generation therapeutics.

References

- BenchChem. (2025).

- Semantic Scholar. (n.d.).

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

ResearchGate. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. ResearchGate. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]

-

PubMed. (2003). N-arylation of aziridines. PubMed. [Link]

-

ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

ChemRxiv. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. [Link]

-

ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: Strategic Deployment of 2-(Azetidin-3-yl)pyrimidine hydrochloride in Fragment-Based Drug Design (FBDD)

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Design (FBDD) has matured into a cornerstone of modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3] By screening low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more effectively, often yielding higher quality hits with superior ligand efficiency.[1][4] These fragment hits, though initially weak binders, provide ideal starting points for structure-guided optimization into potent, drug-like candidates.[5]

This guide focuses on a fragment of significant potential: 2-(Azetidin-3-yl)pyrimidine hydrochloride . This molecule is not merely a random collection of atoms; it is a carefully considered combination of two "privileged" scaffolds, each bringing distinct, advantageous properties to a drug discovery campaign.

-

The Pyrimidine Core: As a fundamental component of DNA and RNA, the pyrimidine ring is a well-recognized pharmacophore that interacts readily with biological targets.[6][7] Its nitrogen atoms act as key hydrogen bond acceptors and donors, facilitating specific and potent interactions within protein binding sites.[8] The pyrimidine scaffold is a feature of numerous FDA-approved drugs, demonstrating its broad therapeutic utility and favorable ADME properties.[6][7][9]

-

The Azetidine Ring: This strained, four-membered heterocycle is a powerful tool in medicinal chemistry.[10][11] Its rigid, three-dimensional structure provides defined vectors for chemical elaboration, escaping the "flatland" of many aromatic systems.[12] Incorporating an azetidine motif can enhance key pharmacokinetic properties, including solubility and metabolic stability, while reducing lipophilicity.[13][14]

The combination of these two motifs in a single fragment creates a versatile starting point, offering a rigid 3D scaffold with well-placed hydrogen bonding features and multiple, chemically tractable vectors for optimization.

Physicochemical Profile of the Fragment

Before integration into any screening library, a thorough understanding of the fragment's properties is essential. 2-(Azetidin-3-yl)pyrimidine hydrochloride is a solid at room temperature.[15]

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃ · HCl | [16] |

| Molecular Weight | 171.63 g/mol | [16] |

| Canonical SMILES | C1C(CN1)C2=NC=CC=N2.Cl | [16] |

| InChI Key | KSRKVXZNSXUWFA-UHFFFAOYSA-N | [15][16] |

| Hydrogen Bond Donors | 2 | [16] |

| Hydrogen Bond Acceptors | 3 | [16] |

| Rotatable Bond Count | 1 | [16] |

| Topological Polar Surface Area | 37.8 Ų | [16] |

Expert Insight: The fragment's low molecular weight, limited number of rotatable bonds, and balanced hydrogen bond donor/acceptor count make it an ideal candidate under the "Rule of Three" for fragment library design. Its hydrochloride salt form generally ensures good aqueous solubility, which is critical for biophysical screening assays that often require high compound concentrations.[17]

The FBDD Workflow: From Fragment to Lead

The journey from a fragment hit to a lead candidate is a systematic, multi-stage process. The diagram below outlines the typical workflow, which will be detailed in the subsequent protocols.

Caption: The integrated FBDD workflow, from initial screening to lead optimization.

Part A: Protocol for Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for primary screening of fragment libraries due to its real-time, label-free nature and relatively high throughput.[18][19]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (target protein). This allows for the determination of binding kinetics (kₐ, kₔ) and affinity (K₋).

Methodology:

-

Protein Immobilization:

-

Rationale: Covalent amine coupling is a robust and common method for attaching the target protein to a carboxymethylated dextran (CM5) sensor chip. The goal is to achieve a surface density that provides a sufficient signal window without causing mass transport limitations.

-

Steps:

-

Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

-

Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level of 8,000-12,000 Response Units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

-

Perform 3-5 startup cycles with running buffer to stabilize the baseline.

-

-

-

Fragment Screening:

-

Rationale: A single high concentration of the fragment is screened first to identify potential binders. A DMSO concentration gradient is included to allow for accurate reference subtraction.

-

Steps:

-

Prepare a stock plate of 2-(Azetidin-3-yl)pyrimidine hydrochloride at 100 mM in 100% DMSO.

-

Dilute the fragment to a final screening concentration (e.g., 200 µM) in running buffer (e.g., HBS-EP+ with 2% DMSO). Ensure final DMSO concentration is consistent across all samples.

-

Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds) followed by a dissociation time (e.g., 120 seconds) at a flow rate of 30 µL/min.

-

A positive control (known binder) and negative control (non-binder) must be included.

-

-

-

Hit Characterization:

-

Rationale: Fragments showing a significant and specific binding response in the primary screen are subjected to a dose-response analysis to determine their binding affinity (K₋).

-

Steps:

-

Prepare a serial dilution of the fragment (e.g., 8 points from 500 µM to 3.9 µM).

-

Inject each concentration over the sensor surface, ensuring sufficient association and dissociation time to reach equilibrium.

-

Fit the resulting steady-state binding responses against concentration to a 1:1 binding model to calculate the K₋.

-

-

| Parameter | Typical Value | Rationale |

| Running Buffer | HBS-EP+ (pH 7.4), 2% DMSO | Standard physiological buffer with surfactant to reduce non-specific binding. DMSO matches sample solvent. |

| Fragment Conc. | 100-500 µM | Necessary to detect the weak binding affinities (high µM to mM) typical of fragments. |

| Flow Rate | 30 µL/min | Minimizes mass transport effects while conserving sample. |

| Affinity Range | High µM to low mM | Typical affinity range for initial fragment hits. |

Part B: Protocol for Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method for validating hits from primary screens.[18] Ligand-observe methods like saturation transfer difference (STD) are particularly well-suited for FBDD.[20]

Principle: In STD-NMR, the target protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the bound ligand remain, confirming a direct interaction.

Methodology:

-

Sample Preparation:

-

Prepare a sample of the target protein (10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

-

Add 2-(Azetidin-3-yl)pyrimidine hydrochloride to the protein sample to a final concentration of 100-200 µM.

-

Prepare a reference sample containing only the fragment at the same concentration.

-

-

NMR Data Acquisition:

-

Rationale: A series of 1D ¹H NMR spectra are acquired. The key is the selective saturation of protein resonances that are distinct from ligand resonances.

-

Steps:

-

Acquire a standard 1D ¹H spectrum of the fragment-only sample for reference.

-

On the protein-fragment sample, set up the STD experiment.

-

Set the on-resonance saturation frequency to a region where only protein signals appear (e.g., -1.0 ppm).

-

Set the off-resonance saturation frequency to a region devoid of any signals (e.g., 40 ppm).

-

Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from spectrometer instability. A saturation time of 2 seconds is typical.

-

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding.

-

The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein (the binding epitope).

-

Part C: Structural Biology & Fragment Evolution

The ultimate validation for a fragment hit is the determination of its three-dimensional binding mode via X-ray crystallography or Cryo-EM.[21][22] This structural information is the critical blueprint for the hit-to-lead stage.[18]

Protocol: Co-crystallization

-

Crystal Soaking:

-

Rationale: If robust crystals of the apo-protein can be grown, soaking is the fastest method to obtain a fragment-bound structure.

-

Steps:

-

Grow crystals of the target protein to a suitable size.

-

Prepare a cryo-protectant solution containing 1-5 mM of 2-(Azetidin-3-yl)pyrimidine hydrochloride. The high solubility of the fragment is a major advantage here.

-